molecular formula C14H17BrN2O3 B5885884 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde

4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde

Cat. No. B5885884
M. Wt: 341.20 g/mol
InChI Key: HUGWXJKTWBRQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB is a piperazine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. In neurological disorders, this compound is believed to act by reducing oxidative stress and inflammation, which are major contributors to neurodegeneration.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of angiogenesis, and reduction of oxidative stress and inflammation. This compound has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound is not yet approved for clinical use, which limits its potential applications.

Future Directions

Future research on 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, studies could investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its toxicity and safety profile. Finally, efforts could be made to develop analogs of this compound with improved potency and selectivity for specific targets.

Synthesis Methods

The synthesis of 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde has been achieved through various methods, including the reaction of 4-bromo-2-methylphenol with ethyl chloroacetate, followed by the reaction with piperazine and then the oxidation of the resulting intermediate. Another method involves the reaction of 4-bromo-2-methylphenol with chloroacetic acid, followed by the reaction with piperazine and then the oxidation of the resulting intermediate. These methods have been successful in producing this compound with high yield and purity.

Scientific Research Applications

4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological research, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-11-8-12(15)2-3-13(11)20-9-14(19)17-6-4-16(10-18)5-7-17/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGWXJKTWBRQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N2CCN(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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